Ethyl 2-(bromomethyl)-4-nitrobenzoate
Description
Ethyl 2-(bromomethyl)-4-nitrobenzoate is an aromatic ester characterized by a bromomethyl (-CH₂Br) substituent at the 2-position and a nitro (-NO₂) group at the 4-position of the benzoate ring. The compound’s molecular formula is C₁₀H₁₀BrNO₄, with a molecular weight of 288.10 g/mol. The bromomethyl group enhances electrophilic reactivity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling processes. The nitro group at the para position further activates the aromatic ring for electrophilic and radical reactions .
Properties
IUPAC Name |
ethyl 2-(bromomethyl)-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-2-16-10(13)9-4-3-8(12(14)15)5-7(9)6-11/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUNJJJIGGBKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728734 | |
| Record name | Ethyl 2-(bromomethyl)-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89001-54-7 | |
| Record name | Ethyl 2-(bromomethyl)-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-Nitrobenzoate
- Molecular Formula: C₉H₉NO₄
- Molecular Weight : 195.17 g/mol
- Key Features: Lacks the bromomethyl group at the 2-position, reducing its reactivity toward nucleophilic substitution. The nitro group at the 4-position is conjugated with the ester carbonyl, shifting the C=O FTIR peak to 1712 cm⁻¹ (vs. 1735–1750 cm⁻¹ for non-conjugated esters) .
- Synthesis : Prepared via esterification of 4-nitrobenzoic acid using H-MOR zeolite catalysts under microwave irradiation, achieving >90% yield .
- Applications : Primarily used as a precursor for pharmaceuticals and agrochemicals.
Ethyl 2-Bromo-4-Nitrobenzoate (CAS 128566-93-8)
- Molecular Formula: C₉H₈BrNO₄
- Molecular Weight : 275.07 g/mol
- The bromine atom is less reactive than a bromomethyl group, limiting its utility in alkylation reactions.
- Analytical Data : Characterized by GC-MS (retention time ~6–8 min under gradient elution with H₂O/ACN + 0.05% TFA) .
- Applications : Intermediate in the synthesis of dyes and bioactive molecules .
Ethyl (2R,3S)-2-Benzoyl-3-(4-Bromophenyl)-4-Nitrobutanoate
- Molecular Formula : C₂₀H₁₉BrN₂O₅
- Molecular Weight : 453.28 g/mol
- Key Features: A chiral ester with a bromophenyl group and nitrobutanoate chain. The stereochemistry (R,S configuration) enables its use in asymmetric catalysis and natural product synthesis.
- Synthesis: Prepared via organocatalytic Michael addition of ethyl 3-oxo-3-phenylpropanoate to nitroolefins .
- Applications : Intermediate in the synthesis of chiral pharmaceuticals .
Ethyl 2-(4-Bromophenyl)Acetate
- Molecular Formula : C₁₀H₁₁BrO₂
- Molecular Weight : 243.10 g/mol
- Key Features : Contains a bromophenyl group but lacks nitro substitution. The acetate ester is less electron-deficient, reducing its reactivity in electrophilic aromatic substitution.
- Analytical Data: NMR and FTIR confirm the absence of nitro group vibrations (e.g., NO₂ peaks at ~1520 cm⁻¹ are missing) .
Spectral Comparison :
- FTIR : Ethyl 4-nitrobenzoate shows a C=O peak at 1712 cm⁻¹ due to conjugation, while Ethyl 2-(bromomethyl)-4-nitrobenzoate exhibits additional C-Br stretching at 505–711 cm⁻¹ .
- HPLC : Retention times vary significantly; e.g., Ethyl 4-nitrobenzoate elutes at 5.17 min , while brominated analogs elute later (~6–8 min) under similar conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
